molecular formula C12H9ClO2 B1589894 4-(4-Chlorophenoxy)phenol CAS No. 21567-18-0

4-(4-Chlorophenoxy)phenol

Cat. No. B1589894
CAS RN: 21567-18-0
M. Wt: 220.65 g/mol
InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)phenol is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)phenol consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 3D model .


Physical And Chemical Properties Analysis

4-(4-Chlorophenoxy)phenol is a crystal with a molecular weight of 220.65 . It has a boiling point of 169°C and a melting point of 83°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized using etherization, reduction, dizaotization, and hydrolysis reactions, providing insights into potential synthetic pathways for 4-(4-Chlorophenoxy)phenol (Quan, 2005).

Biodegradation and Environmental Impact

  • Biodegradation Dynamics : The degradation kinetics of phenol and chlorophenols, including 4-chlorophenol, indicate significant substrate interactions critical in environmental remediation processes (Sáez & Rittmann, 2004).
  • Enzyme-Catalyzed Oxidation : The oxidative degradation of 4-chlorophenol using enzymes like peroxidases and laccases is a potential wastewater treatment strategy. Different enzymes show varying product characteristics and effectiveness (Aitken et al., 1994).

Catalysis and Reaction Studies

  • Affinity and Catalysis Studies : Investigations into how halogenated phenols bind in enzyme active sites provide insights into their bioremediation potential. For instance, horseradish peroxidase shows different removal efficiencies and affinities for phenolic compounds (Bretz et al., 2020).

Photocatalytic and Electrochemical Processes

  • Photochemical Oxidation : Studies on chlorophenols, including 4-chlorophenol, reveal their susceptibility to photooxidation, an important consideration for environmental remediation (Pandiyan et al., 2006).
  • Electro-oxidation Research : Electrochemical techniques involving ozone formation and direct electrolysis are studied for the degradation of phenolic compounds like 4-chlorophenol (Amadelli et al., 2011).

Bioremediation and Environmental Safety

  • Biodegradation in Wastewater Treatment : The degradation of 4-chlorophenol using combinations of UV and MnO2 for peroxymonosulfate activation is a promising technique for industrial wastewater treatment (Eslami et al., 2018).
  • Cometabolic Degradation : Using Acinetobacter species for the cometabolic degradation of chlorophenols like 4-chlorophenol in sequencing batch reactors demonstrates effective bioremediation strategies (Kim & Hao, 1999).

Adsorption and Environmental Chemistry

  • Adsorption Studies : Research into the adsorption behaviors of chlorophenols on activated carbon fibers offers valuable insights into the removal of these compounds from the environment (Liu et al., 2010).

Environmental Monitoring and Analysis

  • Analytical Techniques : Methods have been developed for quantifying chlorophenoxy acids, closely related to 4-(4-Chlorophenoxy)phenol, in environmental samples, highlighting the importance of monitoring these compounds (Wintersteiger et al., 1999).

Safety And Hazards

4-(4-Chlorophenoxy)phenol is harmful if swallowed and may cause serious eye damage and respiratory sensitization . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4-(4-chlorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRZWSYBUCVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492772
Record name 4-(4-Chlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)phenol

CAS RN

21567-18-0
Record name 4-(4-Chlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)phenol
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Synthesis routes and methods I

Procedure details

The 4-(4-chlorophenoxy)phenol precurser was prepared as follows. A 1 L 3-necked flask equipped with a mechanical stirrer, a Dean-Stark trap carrying a reflux condenser, and a heating mantle, was charged with 4-methoxyphenol (35.9 g, 0.29 mol), 85 percent KOH (19.1 g, 0.29 mol) and p-xylene (350 mL), and the mixture was heated at reflux for 1 hour, thus removing the water of reaction azeotropically. The mixture was cooled, and 1-chloro-4-iodobenzene (69 g, 0.29 mol), copper powder (2.9 g, 46 mmol), and cuprous chloride (2.9 g, 29 mmol) were added and the mixture was heated at reflux for 20 hours. The reaction was monitored periodically by HPLC. Workup consisted of diluting the cooled mixture with Et2O (200 mL), filtration through a medium-fritted funnel, and concentration of the filtrate to leave a deep dark oily residue. This crude material, consisting primarily of 4-(4-chlorophenoxy)anisole, was treated with glacial acetic acid (275 mL) and 48 percent HBr (105 mL), and the mixture was heated at reflux for 24 hours. Workup consisted of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L), washing the organic phase with H2O (0.5 L), and concentration to leave a deep dark oil residue. This residue was taken up in ethanol (0.5 L) and treated with activated carbon (Norit; 50 g). Filtration through celite, and concentration of the filtrate gave the crude 4-(4-chlorophenoxy)phenol as a thick, red oil. Further purification of the product was achieved by chromatography on a column packed with flash-grade silica gel (6"×2" i.d.), eluting with CH2Cl2, to give after concentration a pinkish solid, which was subsequently recrystallized from hexane-EtOAc to give 31.4 g (49% yield) of the pure product as off-white prisms m.p. 85-86° C.
Name
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105 mL
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reactant
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275 mL
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solvent
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35.9 g
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reactant
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Quantity
19.1 g
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reactant
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350 mL
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solvent
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69 g
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reactant
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[Compound]
Name
cuprous chloride
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2.9 g
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reactant
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2.9 g
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catalyst
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crude material
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0.5 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The crude aldehyde from step 1 (23.3 g, 0.10 mmol) was dissolved in dichloromethane (500 mL), and m-chloroperbenzoic acid (70%, 50.0 g, 0.20 mmol) and sodium bicarbonate (25.2 g, 0.30 mmol) were added. The resulting heterogeneous mixture was stirred and heated under reflux for 2 h and then quenched with an aqueous solution of sodium sulfite (0.5 M, 500 mL). After stirring at 25° C. for 30 min, the organic phase was separated and the aqueouse phase was extracted with dichloromethane (2×200 mL). The combined organic phases were washed with a saturated solution of sodium bicarbonate (2×200 mL), dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel, eluting with an 8:2 mixture of hexane and ethyl acetate to give the title phenol.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The 4-(4'-chlorophenoxy)anisol was demethylated by refluxing it with an excess of 48% HBr in glacial acetic acid for 24 hours. The crude product, obtained after hydrolysis and extraction with diethyl ether, was recrystallized from hexane to yield 4-(4'-chlorophenoxy)phenol as a white solid, bp 83°-85° C., 24.5 g (91.4%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenoxy)phenol
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Citations

For This Compound
29
Citations
BF Marcune, MC Hillier, JF Marcoux, GR Humphrey - Tetrahedron letters, 2005 - Elsevier
The selective displacement of a variety of aryl fluorides with hydroquinone has been achieved to give substituted 4-phenoxyphenols . In some cases the addition of 18-crown-6 resulted …
Number of citations: 14 www.sciencedirect.com
HJ Gao, CL Kang, YH Song, P Guo… - Water Science and …, 2011 - iwaponline.com
The photochemistry of para-chlorophenol (4-CP) was studied under simulated sunlight (λ > 300 nm) and UV irradiation by using a 125 W high-pressure mercury lamp with or without a …
Number of citations: 3 iwaponline.com
T Kuraishi, T Uchimura - Analytical chemistry, 2013 - ACS Publications
Resonance-enhanced multiphoton ionization/time-of-flight mass spectrometry (REMPI/TOFMS) was developed for the analysis of product ions formed by online concentration/laser …
Number of citations: 6 pubs.acs.org
LA Enache, I Kennedy, DW Sullins… - … Process Research & …, 2009 - ACS Publications
DG-051B is a first-in-class small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), currently in Phase II clinical development for the prevention of heart attack. Process …
Number of citations: 23 pubs.acs.org
MT Cox, SE Jaggers, G Jones - Journal of Medicinal Chemistry, 1978 - ACS Publications
The synthesis of a series of stilbene, biaryl, tolane, diaryl ether, sulfide, sulfoxide, and sulfone oxypropanolamines as potential antiobesity agents is described. These compounds were …
Number of citations: 7 pubs.acs.org
E Kirbac, A ErdoĞmuŞ - Turkish Journal of Chemistry, 2020 - journals.tubitak.gov.tr
This study reports the 3 new phthalonitrile derivatives, namely 4, 5 Bis-[4-(4-bromophenoxy) phenoxy] phthalonitrile (1), 4, 5 Bis-[4-(4-chlorophenoxy) phenoxy] phthalonitrile (2), and 4, …
Number of citations: 4 journals.tubitak.gov.tr
E Schacht - Medicinal Chemistry, 2006 - Springer
The increase of plasma lipids, formerly called hyperlipidaemia, in addition to hypertension, overweight, nicotine abuse, diabetes mellitus and certain environmental effects belongs to …
Number of citations: 8 link.springer.com
A Lange, M Sebire, P Rostkowski, T Mizutani… - Aquatic toxicology, 2015 - Elsevier
Sexual disruption is reported in wild fish populations living in freshwaters receiving discharges of wastewater treatment works (WwTW) effluents and is associated primarily with the …
Number of citations: 31 www.sciencedirect.com
CL Kang, HJ Gao, P Guo, GS Zhang, XJ Tang… - Journal of hazardous …, 2009 - Elsevier
The photochemistry of para-chlorophenol (4-CP) under UV irradiation by using a 125-W high-pressure mercury lamp as light source with the presence of nitrite in a solid water ice matrix …
Number of citations: 22 www.sciencedirect.com
J Klanova, P Klan, J Nosek… - Environmental science & …, 2003 - ACS Publications
Photolysis of 2- and 4-chlorophenol samples in water ice of the initial concentrations 10 -7 to 10 - 2 mol L - 1 is reported. Major phototransformations appeared to be based on the …
Number of citations: 127 pubs.acs.org

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